molecular formula C16H16ClNO3S B12196746 Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B12196746
M. Wt: 337.8 g/mol
InChI Key: WIMKFUQNDJPQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . This particular compound is characterized by its unique structure, which includes a chloro, acetamido, and methylphenyl group attached to the thiophene ring, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the condensation of ethyl 5-chloro-4-formylthiophene-3-carboxylate with nitromethane to form ethyl 5-chloro-4-(2-nitroethenyl)thiophene-3-carboxylate. This intermediate is then reacted with N-methylazomethine ylide to yield the desired compound . The reaction conditions often involve refluxing in methanol with ammonium acetate as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the chloro group.

    Substitution: Substituted thiophene derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The presence of the chloro and acetamido groups may enhance its binding affinity to certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

ethyl 2-acetamido-5-chloro-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C16H16ClNO3S/c1-4-21-16(20)13-12(11-7-5-9(2)6-8-11)14(17)22-15(13)18-10(3)19/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

WIMKFUQNDJPQCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.